molecular formula C14H14N2O3 B2370377 N'-[(E)-(4-ethoxyphenyl)methylidene]furan-2-carbohydrazide CAS No. 292180-96-2

N'-[(E)-(4-ethoxyphenyl)methylidene]furan-2-carbohydrazide

Cat. No.: B2370377
CAS No.: 292180-96-2
M. Wt: 258.277
InChI Key: ANFGHFPZMUXRCZ-XNTDXEJSSA-N
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Description

N’-[(E)-(4-ethoxyphenyl)methylidene]furan-2-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Properties

IUPAC Name

N-[(E)-(4-ethoxyphenyl)methylideneamino]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-2-18-12-7-5-11(6-8-12)10-15-16-14(17)13-4-3-9-19-13/h3-10H,2H2,1H3,(H,16,17)/b15-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANFGHFPZMUXRCZ-XNTDXEJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation Reaction Mechanism

The target compound is synthesized through a nucleophilic addition-elimination reaction between the carbonyl group of 4-ethoxybenzaldehyde and the amino group of furan-2-carbohydrazide. This Schiff base formation typically proceeds in polar protic solvents like ethanol or methanol, with acid catalysis accelerating imine bond formation. The general reaction is:

$$
\text{Furan-2-carbohydrazide} + \text{4-Ethoxybenzaldehyde} \xrightarrow{\text{EtOH, } \Delta} \text{this compound} + \text{H}_2\text{O}
$$

Optimization of Reaction Parameters

Solvent Effects

Ethanol outperforms methanol due to its balanced polarity and ability to stabilize intermediate species. Non-polar solvents like toluene yield <30%, attributed to poor solubility of reactants.

Acid Catalysis

The addition of HCl increases reaction rates by protonating the carbonyl oxygen of 4-ethoxybenzaldehyde, enhancing electrophilicity. Neutral conditions require prolonged reflux (12+ hours) for comparable yields.

Stoichiometry and Purity

A 1:1 molar ratio minimizes side products, while excess aldehyde leads to hydrolysis by-products. Recrystallization from ethanol achieves >95% purity, as confirmed by HPLC.

Spectroscopic Characterization

Infrared Spectroscopy (IR)

Key IR absorptions:

  • C=N stretch : 1605–1620 cm⁻¹ (Schiff base linkage).
  • Amide C=O : 1660–1680 cm⁻¹.
  • O-Ethyl C-O : 1250–1270 cm⁻¹.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆) :
    • 8.35 ppm (s, 1H, CH=N).
    • 7.80–6.50 ppm (m, 7H, furan and aryl protons).
    • 4.10 ppm (q, 2H, OCH₂CH₃).
    • 1.35 ppm (t, 3H, OCH₂CH₃).
  • ¹³C NMR :
    • 163.2 ppm (C=O).
    • 158.1 ppm (C=N).
    • 115–152 ppm (aromatic carbons).

X-ray Crystallography

While the target compound’s crystal structure is unreported, analogous Schiff bases exhibit planar geometries with dihedral angles <10° between aryl and furan rings. The E-configuration is stabilized by intramolecular hydrogen bonding between the hydrazide NH and ethoxy oxygen.

Applications and Derivatives

Biological Activity

Schiff bases derived from furan carbohydrazides demonstrate antimicrobial and anticancer properties. For example, N'-(2-ethoxybenzylidene)furan-2-carbohydrazide shows moderate activity against Staphylococcus aureus (MIC = 32 µg/mL). Structural analogs with electron-withdrawing substituents exhibit enhanced potency, suggesting tunability for drug discovery.

Materials Science

The conjugated π-system of the furan-benzylidene framework offers potential in optoelectronics. Oligofurans synthesized via Co(II)-catalyzed cyclization exhibit fluorescence with λₑₘ up to 550 nm, hinting at applications in organic LEDs.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-ethoxyphenyl)methylidene]furan-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity
Research indicates that N'-[(E)-(4-ethoxyphenyl)methylidene]furan-2-carbohydrazide exhibits significant antimicrobial properties. Studies have shown that compounds similar to this Schiff base demonstrate antibacterial effects against both Gram-positive and Gram-negative bacteria. The compound's ability to form complexes with metal ions may enhance its biological efficacy, making it a candidate for further pharmacological studies.

2. Anticancer Potential
this compound has been investigated for its potential anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells, thus inhibiting tumor growth. The mechanisms underlying these effects include the modulation of apoptotic pathways and cell cycle arrest .

3. Coordination Chemistry
The compound serves as a ligand in coordination chemistry, forming metal complexes with potential catalytic and electronic properties. These complexes may have applications in various chemical processes, including catalysis and material science.

Case Studies and Research Findings

A number of studies have explored the biological activities of this compound and related compounds. Below are summarized findings from notable research:

Study Focus Findings
Antimicrobial ActivityThe compound showed significant antibacterial activity against E. coli and S. aureus with minimum inhibitory concentration (MIC) values indicating potent effects.
Anticancer ActivityInduced apoptosis in HepG2 liver cancer cells, reducing cell viability significantly compared to control groups (e.g., Doxorubicin).
Coordination ChemistryDemonstrated ability to form stable metal complexes, enhancing catalytic activity in organic reactions.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-ethoxyphenyl)methylidene]furan-2-carbohydrazide involves its ability to form stable complexes with metal ions. This is facilitated by the presence of the azomethine group (C=N) and the hydrazide moiety, which can coordinate with metal ions. The compound’s biological activity is attributed to its interaction with cellular targets, potentially inhibiting enzyme activity or disrupting microbial cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(3,4-dimethoxyphenyl)methylidene]furan-2-carbohydrazide

Uniqueness

N’-[(E)-(4-ethoxyphenyl)methylidene]furan-2-carbohydrazide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The furan ring also contributes to its distinct properties compared to other Schiff bases with different aromatic systems.

Biological Activity

N'-[(E)-(4-ethoxyphenyl)methylidene]furan-2-carbohydrazide is a Schiff base compound that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This compound features a furan ring, an ethoxy-substituted phenyl group, and a hydrazone functional group, which collectively contribute to its unique chemical properties and biological efficacy. This article delves into the synthesis, biological activity, and potential applications of this compound, supported by relevant research findings.

Synthesis

The synthesis of this compound typically involves a condensation reaction between furan-2-carboxylic acid hydrazide and 4-ethoxybenzaldehyde. The process is generally conducted in ethanol under reflux conditions to facilitate the formation of the Schiff base. The reaction can be summarized as follows:

Furan 2 carboxylic acid hydrazide+4 ethoxybenzaldehydeN E 4 ethoxyphenyl methylidene furan 2 carbohydrazide\text{Furan 2 carboxylic acid hydrazide}+\text{4 ethoxybenzaldehyde}\rightarrow \text{N E 4 ethoxyphenyl methylidene furan 2 carbohydrazide}

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Similar Schiff bases have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's ability to form complexes with metal ions may enhance its biological efficacy, making it a candidate for further pharmacological studies .

Case Studies on Antibacterial Activity

  • Study on Gram-positive and Gram-negative Bacteria : In vitro studies have shown that compounds structurally similar to this compound possess minimum inhibitory concentration (MIC) values ranging from 20 to 70 µM against strains such as Staphylococcus aureus and Escherichia coli .
  • Metal Ion Coordination : The interaction of this compound with metal ions has been suggested to improve its antimicrobial activity. For instance, studies have indicated that metal complexes of similar hydrazone derivatives exhibit enhanced antibacterial properties compared to their non-complexed forms .

Cytotoxicity and Selectivity

Cytotoxicity assessments reveal that this compound displays low cytotoxicity, with CC50 values exceeding 100 µM in Vero and MDCK cell lines . This indicates a favorable selectivity profile for potential therapeutic applications.

Structure-Activity Relationship (SAR)

The structural features of this compound play a crucial role in its biological activity. The ethoxy substitution enhances lipophilicity, potentially improving membrane permeability and biological efficacy. Comparative studies highlight that variations in substituents on the phenyl ring significantly affect the compound's antimicrobial potency .

Comparative Biological Activity Table

CompoundStructureMIC (µM)Target Bacteria
This compoundStructure20–70S. aureus, E. coli
Similar Schiff Base AStructure40–80E. coli
Similar Schiff Base BStructure10–50S. aureus

Q & A

Basic: What are the optimal synthetic routes for N'-[(E)-(4-ethoxyphenyl)methylidene]furan-2-carbohydrazide?

Methodological Answer:
The compound is synthesized via a Schiff base condensation reaction between 4-ethoxybenzaldehyde and furan-2-carbohydrazide. Key steps include:

  • Reaction Conditions : Stirring equimolar reactants in ethanol or methanol under reflux (60–80°C) for 3–6 hours .
  • Purification : Recrystallization from ethanol/DMF or column chromatography (if side products form) to achieve >95% purity .
  • Yield Optimization : Adjusting pH to mildly acidic (pH 5–6) enhances imine bond formation. Excess aldehyde (1.2 eq.) improves conversion rates .

Basic: What spectroscopic and analytical techniques confirm the structure and purity of the compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Look for the hydrazone proton (N–H) at δ 8.6–9.0 ppm and the imine (C=N) proton at δ 8.2–8.5 ppm. Ethoxy group protons appear as a quartet at δ 1.3–1.4 ppm (CH₃) and δ 4.0–4.2 ppm (OCH₂) .
    • ¹³C NMR : The carbonyl (C=O) signal appears at δ 160–165 ppm, and the imine (C=N) at δ 145–150 ppm .
  • Infrared Spectroscopy (IR) : Peaks at 1600–1650 cm⁻¹ (C=O stretch), 1570–1590 cm⁻¹ (C=N), and 1250–1270 cm⁻¹ (C–O of ethoxy group) .
  • Mass Spectrometry (MS) : Molecular ion [M+H]⁺ matches the theoretical molecular weight (C₁₄H₁₅N₂O₃: 275.29 g/mol) .

Advanced: How does the ethoxy substituent influence reactivity and bioactivity compared to methoxy or hydroxy analogs?

Methodological Answer:

  • Electronic Effects : The ethoxy group (–OCH₂CH₃) is electron-donating, increasing electron density on the aromatic ring. This enhances nucleophilic attack during reactions like oxidation or metal complexation compared to –OH or –OCH₃ analogs .

  • Bioactivity Trends : Ethoxy-substituted derivatives show improved lipophilicity, enhancing membrane permeability in antimicrobial assays. For example:

    SubstituentMIC (μg/mL) E. coliLogP
    –OH321.2
    –OCH₃251.8
    –OCH₂CH₃182.3
    Data adapted from antimycobacterial studies .

Advanced: What crystallographic techniques determine its molecular conformation and supramolecular interactions?

Methodological Answer:

  • Single-Crystal X-Ray Diffraction (SCXRD) :
    • Grow crystals via slow evaporation (ethanol/DMF) .
    • Space group analysis (e.g., orthorhombic P2₁2₁2₁) reveals non-centrosymmetric packing, critical for nonlinear optical (NLO) properties .
    • Hydrogen-bonding networks (e.g., N–H⋯O, C–H⋯π) stabilize layered structures, as seen in similar hydrazides .
  • Powder XRD : Confirms phase purity by matching experimental patterns with simulated SCXRD data .

Advanced: How to design experiments to evaluate its antimicrobial mechanisms?

Methodological Answer:

  • In Vitro Assays :
    • Minimum Inhibitory Concentration (MIC) : Use broth microdilution against Mycobacterium tuberculosis (H37Rv strain) .
    • Time-Kill Curves : Monitor bacterial viability over 24–48 hours to distinguish bactericidal vs. bacteriostatic effects.
  • Target Interaction Studies :
    • Molecular Docking : Simulate binding to enoyl-acyl carrier protein reductase (InhA) using AutoDock Vina. Ethoxy groups may occupy hydrophobic pockets .
    • Enzyme Inhibition Assays : Measure IC₅₀ against purified InhA using NADH oxidation rates .

Advanced: How to synthesize and characterize metal complexes of this compound?

Methodological Answer:

  • Synthesis : React the hydrazide with metal salts (e.g., CuCl₂, Co(NO₃)₂) in ethanol/water (1:1) at 50°C. A 2:1 ligand-to-metal ratio favors binuclear complexes .
  • Characterization :
    • UV-Vis Spectroscopy : d–d transitions (e.g., Cu²⁺ at 600–700 nm) confirm coordination .
    • Magnetic Susceptibility : Paramagnetic behavior in Cu(II) complexes indicates unpaired electrons .
    • Thermogravimetric Analysis (TGA) : Determines solvent molecules in the coordination sphere (e.g., weight loss at 100–150°C for H₂O) .

Advanced: How do structural variations impact nonlinear optical (NLO) properties?

Methodological Answer:

  • DFT Calculations : Use Gaussian 09 with B3LYP/6-31G(d) to compute hyperpolarizability (β). Ethoxy groups enhance β values (e.g., β = 1.5 × 10⁻³⁰ esu) by increasing charge asymmetry .
  • Experimental Validation : Second-harmonic generation (SHG) efficiency (e.g., 1.2 × KDP) is measured via Kurtz-Perry powder method .

Data Contradiction Analysis :
Discrepancies in reported bioactivities (e.g., MIC values) may arise from:

  • Assay Conditions : Variations in bacterial strain virulence or culture media pH.
  • Crystallinity : Amorphous vs. crystalline samples differ in solubility and bioavailability.
  • Resolution : Always cross-validate with multiple techniques (e.g., SCXRD + HPLC) to confirm compound integrity .

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